molecular formula C3H4N4O2 B12450070 6-Amino-1,2,4-triazine-3,5(4H,6H)-dione

6-Amino-1,2,4-triazine-3,5(4H,6H)-dione

Cat. No.: B12450070
M. Wt: 128.09 g/mol
InChI Key: YZUUMYJBYUHRGP-UHFFFAOYSA-N
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Description

6-Amino-1,2,4-triazine-3,5(4H,6H)-dione is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,2,4-triazine-3,5(4H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of guanidine derivatives with carbonyl compounds, followed by cyclization to form the triazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,2,4-triazine-3,5(4H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

6-Amino-1,2,4-triazine-3,5(4H,6H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-1,2,4-triazine-3,5(4H,6H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A basic triazine structure with different substituents.

    2,4-Diamino-6-chloro-1,3,5-triazine: Known for its herbicidal properties.

    6-Methyl-1,2,4-triazine-3,5(4H,6H)-dione: A methylated derivative with distinct chemical properties.

Uniqueness

6-Amino-1,2,4-triazine-3,5(4H,6H)-dione is unique due to its specific amino and dione functional groups, which confer distinct chemical reactivity and potential biological activities compared to other triazine derivatives.

Properties

Molecular Formula

C3H4N4O2

Molecular Weight

128.09 g/mol

IUPAC Name

6-amino-6H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C3H4N4O2/c4-1-2(8)5-3(9)7-6-1/h1H,4H2,(H,5,8,9)

InChI Key

YZUUMYJBYUHRGP-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)NC(=O)N=N1)N

Origin of Product

United States

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